molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Cat. No.: B12896462
CAS No.: 61261-79-8
M. Wt: 259.26 g/mol
InChI Key: YOCSBCMEXWRENG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the pyrazole ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. One common method involves the use of boiling ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid. The reaction mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is not fully understood. it is believed to interact with various molecular targets through its nitro and pyrazole groups. These interactions can lead to the modulation of enzyme activities or receptor binding, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone is unique due to the combination of its nitrophenyl and ethanone groups, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (commonly referred to as 4-Acetyl-3-methyl-5-(2-nitrophenyl)-1-phenylpyrazole) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, including its synthesis, molecular structure, and potential therapeutic applications.

Molecular Structure

The molecular formula of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- is C18H15N3O3C_{18}H_{15}N_{3}O_{3}, with a molecular weight of approximately 325.33 g/mol. The compound features a pyrazole ring with substituents that enhance its biological activity, particularly the nitrophenyl group at the para position.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Antioxidant Properties : Molecular docking studies suggest that this compound possesses significant antioxidant capabilities, which may be attributed to the presence of electron-withdrawing nitro groups that stabilize reactive intermediates .
  • Anti-inflammatory Effects : The compound has been shown to inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Activity : Various studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to Ethanone have shown cytotoxic effects against different cancer cell lines, indicating their potential as anticancer agents .

Synthesis and Characterization

Ethanone derivatives have been synthesized through various methods involving the reaction of β-diketohydrazones with substituted arylhydrazines. The synthesis involves careful control of reaction conditions to ensure high yields and purity .

Antitumor Activity

A study evaluating the antitumor activity of related pyrazole derivatives found that they exhibited potent cytotoxicity against several cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring significantly influenced their anticancer properties . For example, compounds with electron-donating groups showed enhanced activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of Ethanone with various biological targets. These studies revealed that the compound binds effectively to protein targets involved in cancer progression and inflammation, suggesting its potential as a therapeutic agent in these areas .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
AntioxidantExhibits significant free radical scavenging activity
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in various cancer cell lines

Properties

CAS No.

61261-79-8

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3

InChI Key

YOCSBCMEXWRENG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C

Origin of Product

United States

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